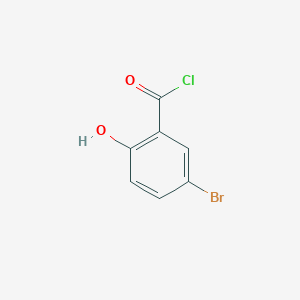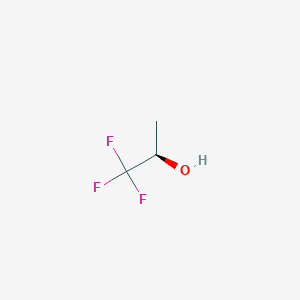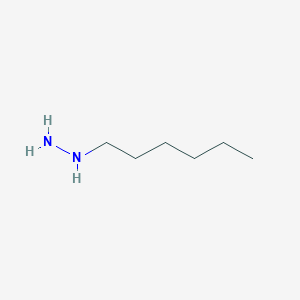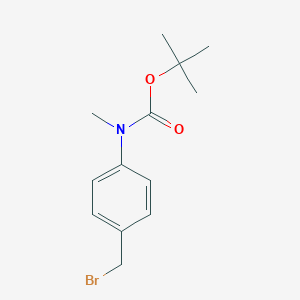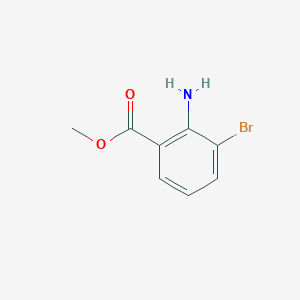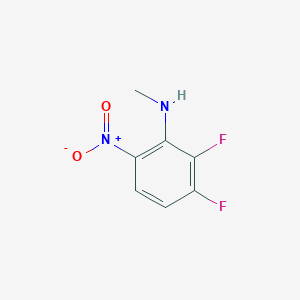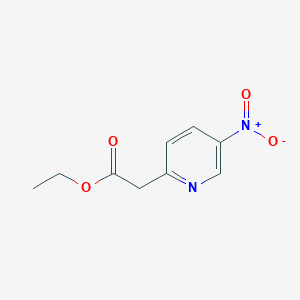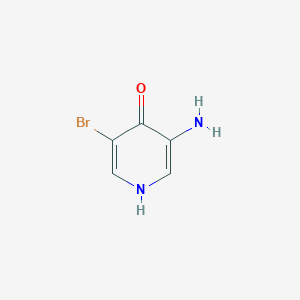
N-(2-thien-2-ylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-thien-2-ylethyl)urea is a chemical compound with the CAS Number: 106860-34-8 and a molecular weight of 170.24 . Its molecular formula is C7H10N2OS .
Synthesis Analysis
The synthesis of N-(2-thien-2-ylethyl)urea involves nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method has been found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The molecular structure of N-(2-thien-2-ylethyl)urea consists of 7 Carbon atoms, 10 Hydrogen atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom . The InChI code for this compound is 1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) .Physical And Chemical Properties Analysis
N-(2-thien-2-ylethyl)urea has a molecular weight of 170.24 .Relevant Papers The relevant papers retrieved include a study on the conjoint application of nano-urea with conventional fertilizers and a paper on a practically simple, catalyst free and scalable synthesis of N-substituted ureas in water .
Aplicaciones Científicas De Investigación
Agricultural Applications
Urea as a Nitrogen Fertilizer : Urea is extensively used as a nitrogen fertilizer in agriculture. Long-term urea fertilization has been shown to alter the composition and increase the abundance of soil ureolytic bacterial communities, potentially increasing the risk of nitrogen loss and soil degradation (Sun, Li, Hu, & Liu, 2019).
Urease Inhibitors in Agriculture : Urease inhibitors, such as N-(n-butyl) thiophosphoric triamide (NBPT), are used to reduce nitrogen losses from urea fertilizers. They have been found effective in reducing ammonia, nitrous oxide, and nitric oxide emissions from fertilized fields (Abalos, Sanz-Cobeña, Misselbrook, & Vallejo, 2012).
Urea Use in Rice Production : Studies on rice production have shown that urea, along with urease inhibitors like NBPT, can reduce ammonia volatilization and enhance nitrogen uptake and yield in rice (Norman et al., 2009).
Chemical and Industrial Applications
Urea-Based Metal Complexes : Urea and thiourea-based metal complexes have a wide range of applications, including in biological activities, sensors, optical properties, and corrosion inhibition studies. These compounds have stimulated research into novel applications in various fields (Mohapatra et al., 2019).
Urea Derivatives in Plant Biology : Certain urea derivatives exhibit cytokinin-like activity and can enhance adventitious root formation in plants. Studies have explored the structure-activity relationship of these compounds to identify new urea cytokinins (Ricci & Bertoletti, 2009).
Urea in Soil Quality and Environmental Impact : The use of urea in agriculture can have significant impacts on soil quality and the environment. Research has been conducted on how urea application affects soil properties and the emission of greenhouse gases (Sanz-Cobeña, Misselbrook, Camp, & Vallejo, 2011).
Biomedical and Biochemical Research
Urea in Biomedical Diagnostics : Urea, as a metabolic product, is crucial in biomedical diagnostics. It has been used in developing hydrogel-based biosensors for urea detection, demonstrating potential for applications in industrial and medical diagnostics (Erfkamp, Guenther, & Gerlach, 2019).
Urea in Plant Physiology : Urea is an important nitrogen metabolite in plants. Studies on Arabidopsis have identified urea transporter genes, indicating the role of these transporters in equilibrating urea concentrations in different cellular compartments (Liu, Ludewig, Gassert, Frommer, & von Wirén, 2003).
Propiedades
IUPAC Name |
2-thiophen-2-ylethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFZOWWTCYPZND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-thien-2-ylethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)
